4,5-Bis((2-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
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Overview
Description
4,5-Bis((2-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is a synthetic organic compound characterized by its unique structure, which includes two 2-fluorobenzylthio groups attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis((2-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone typically involves the reaction of 2-fluorobenzylthiol with a suitable pyridazinone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis((2-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the cleavage of the thioether bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzylthio groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved thioether products.
Substitution: Compounds with substituted nucleophiles in place of the fluorobenzylthio groups.
Scientific Research Applications
4,5-Bis((2-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Bis((2-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Bis(benzyloxy)-2-fluorobenzyl cyanide
- (2,4-bis(benzyloxy)-5-(4-fluorobenzyl)phenyl)(4-phenoxyphenyl)methanone
Uniqueness
4,5-Bis((2-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of fluorobenzylthio groups and pyridazinone core differentiates it from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
5273-36-9 |
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Molecular Formula |
C24H18F2N2OS2 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
4,5-bis[(2-fluorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H18F2N2OS2/c25-20-12-6-4-8-17(20)15-30-22-14-27-28(19-10-2-1-3-11-19)24(29)23(22)31-16-18-9-5-7-13-21(18)26/h1-14H,15-16H2 |
InChI Key |
LJMYLSJLKNGUFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=CC=C3F)SCC4=CC=CC=C4F |
Origin of Product |
United States |
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